molecular formula C24H15ClN2O5S B11370334 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11370334
M. Wt: 478.9 g/mol
InChI Key: QDMMYYYUVZDGLT-UHFFFAOYSA-N
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Description

N-[2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiophene, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Properties

Molecular Formula

C24H15ClN2O5S

Molecular Weight

478.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H15ClN2O5S/c1-30-18-9-8-13(11-15(18)25)22(28)23-21(14-5-2-3-6-17(14)31-23)26-24(29)16-12-19(32-27-16)20-7-4-10-33-20/h2-12H,1H3,(H,26,29)

InChI Key

QDMMYYYUVZDGLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CS5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the benzofuran and oxazole rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzofuran or thiophene rings, leading to a wide range of derivatives .

Scientific Research Applications

N-[2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
  • 2-Chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid

Uniqueness

N-[2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of benzofuran, thiophene, and oxazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

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